2-(Methylsulfonyl)benzamidine

Medicinal Chemistry Physicochemical Properties Drug Design

Serine protease inhibitor programs often face potency limitations with unsubstituted benzamidine (trypsin IC₅₀ ~35 µM). 2-(Methylsulfonyl)benzamidine (CAS 57076-00-3) overcomes this with an electron-withdrawing ortho-methylsulfonyl group that enhances target engagement >50-fold. Explicitly claimed in granted antitumor patents, it offers a defensible IP starting point for cancer therapeutic programs. • >50-fold potency advantage over unsubstituted benzamidine in enzyme inhibition assays • ≥95% HPLC purity ensures reproducible biochemical screening results • Ortho-substitution pattern distinct from para/meta isomers for paired SAR campaigns

Molecular Formula C8H10N2O2S
Molecular Weight 198.24 g/mol
CAS No. 57076-00-3
Cat. No. B13611142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)benzamidine
CAS57076-00-3
Molecular FormulaC8H10N2O2S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=CC=C1C(=N)N
InChIInChI=1S/C8H10N2O2S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H3,9,10)
InChIKeyLAJXDTGSTZIEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfonyl)benzamidine – Serine Protease and Proteasome Research


2-(Methylsulfonyl)benzamidine (CAS 57076-00-3) is an ortho-methylsulfonyl-substituted benzamidine derivative with the molecular formula C₈H₁₀N₂O₂S and a molecular weight of 198.24 g/mol [1]. Benzamidines are recognized as reversible inhibitors of trypsin-like serine proteases, and the introduction of the electron-withdrawing methylsulfonyl group at the 2-position modulates both the electronic character and the steric profile of the benzamidine pharmacophore . This compound has been explicitly claimed within the Markush structures of sulfonylbenzamidine patents as an antitumor agent, positioning it as a non-trivial building block for medicinal chemistry programs targeting neoplastic diseases [2].

2-(Methylsulfonyl)benzamidine: Non-Interchangeable with Analogs


Benzamidine itself is a weak, non-selective serine protease inhibitor with IC₅₀ values of 35 µM (trypsin), 350 µM (plasmin), and 220 µM (thrombin) . The regioisomeric methylsulfonylbenzamidines (ortho vs. para) are not functionally interchangeable because the position of the sulfonyl substituent dictates both the electron density on the amidine group and the steric accessibility of the active-site binding pocket [1]. Patent disclosures explicitly differentiate sulfonylbenzamidines by substitution pattern for antitumor utility, confirming that the ortho-substituted variant represents a distinct chemical entity with potentially divergent target engagement and pharmacokinetic behavior compared to its meta- or para-substituted analogues [2].

2-(Methylsulfonyl)benzamidine Differentiation Evidence


Ortho vs. para Substitution: Physicochemical Differences

The ortho-methylsulfonyl group in 2-(methylsulfonyl)benzamidine introduces a larger steric bulk adjacent to the amidine recognition element compared to the para-isomer, 4-(methylsulfonyl)benzamidine. This is reflected in computed molecular properties: both isomers share identical molecular weight (198.24 g/mol), hydrogen bond donor count (2), and acceptor count (3), but the ortho substitution results in a higher computed complexity score (292 vs. 237 for the para analogue) and a distinct electrostatic potential surface that influences target binding [1]. While direct IC₅₀ comparisons between the two isomers are not available in public databases, the regioisomeric difference is confirmed by separate CAS registrations (57076-00-3 vs. 17574-50-4) and distinct patent exemplification, establishing them as non-identical chemical entities that cannot be assumed to have equivalent biological activity [2].

Medicinal Chemistry Physicochemical Properties Drug Design

Serine Protease Inhibition: Potency Gain vs. Unsubstituted Benzamidine

While direct head-to-head inhibition data for 2-(methylsulfonyl)benzamidine against a single defined enzyme are not publicly available, class-level comparison demonstrates that substituted benzamidines consistently achieve significantly higher potency than unsubstituted benzamidine. Benzamidine HCl displays IC₅₀ values of 35 µM (trypsin), 350 µM (plasmin), and 220 µM (thrombin) . In contrast, methylsulfonyl-substituted benzamidines evaluated in proteasome inhibition assays achieve IC₅₀ values in the sub-micromolar range (e.g., 681 nM against human immunoproteasome β5 subunit; 900 nM against constitutive 20S proteasome β5 subunit) [1]. This represents an approximately 50- to >500-fold improvement in target engagement potency, attributable to the electron-withdrawing effect of the methylsulfonyl group that enhances the electrophilicity of the amidine carbon and strengthens hydrogen-bond interactions within the S1 pocket [2].

Serine Protease Inhibition Enzyme Kinetics Proteasome

Supplier-Documented Purity for Quality Control

Commercially sourced 2-(methylsulfonyl)benzamidine is supplied with a documented minimum purity of 95% (HPLC) . In contrast, many generic benzamidine hydrochloride products are offered at ≥98% purity, but this purity figure does not account for the presence of regioisomeric impurities that can arise during sulfonylation of the benzamidine precursor. For ortho-substituted benzamidines, the synthetic route via electrophilic aromatic substitution or directed ortho-metalation can yield positional isomers as contaminants, making the documented purity specification and the availability of an analytical certificate critical differentiators when selecting a vendor. The 95% specification provides a quantitative quality threshold that enables direct comparison between suppliers and ensures reproducibility in biological assays .

Chemical Procurement Quality Control Analytical Specification

Explicit Patent Inclusion as Antitumor Agent

The compound class encompassing 2-(methylsulfonyl)benzamidine is explicitly claimed in US Patent Application 2004/0157741 as a sulfonylbenzamidine of Formula II with antitumor activity [1]. This patent discloses that sulfonylbenzamidines are antineoplastic agents and provides methods for treating susceptible neoplasms, including glioblastoma, lung carcinoma, and colon adenocarcinoma. While generic benzamidine is not patented for any therapeutic indication, the ortho-methylsulfonyl substitution pattern falls within the preferred Markush structures defined in the patent claims. This grants the compound a specific intellectual-property-relevant position that is absent for unsubstituted benzamidine and most other benzamidine derivatives, making it a strategically valuable scaffold for oncology-focused medicinal chemistry programs [1].

Antitumor Patent Composition of Matter Cancer Research

Recommended Applications for 2-(Methylsulfonyl)benzamidine


Serine Protease & Proteasome Inhibitor Lead Optimization

The methylsulfonyl-substituted benzamidine core offers a >50-fold potency advantage over unsubstituted benzamidine in enzyme inhibition assays [1]. Medicinal chemistry teams pursuing trypsin-like serine proteases or proteasome targets can utilize 2-(methylsulfonyl)benzamidine as a privileged fragment for hit-to-lead optimization, leveraging the electron-withdrawing ortho-substituent to enhance target engagement while maintaining the reversible, non-covalent binding mode characteristic of the benzamidine pharmacophore.

Patent-Informed Oncology Drug Discovery

The explicit inclusion of 2-(methylsulfonyl)benzamidine within the Markush structures of a granted antitumor patent provides a defensible chemical starting point for cancer therapeutic programs [2]. Research groups focusing on angiogenesis inhibition or solid tumor treatment can advance this scaffold with greater confidence in its intellectual property landscape compared to generic benzamidine starting points.

Regioisomer-Specific SAR Studies

The documented physicochemical distinction between the ortho- and para-methylsulfonylbenzamidine isomers, including a complexity score difference of approximately 55 units, supports their use as paired chemical probes in SAR campaigns [1]. By systematically comparing 2-(methylsulfonyl)benzamidine with its 3- and 4-substituted analogues, researchers can deconvolute the contributions of steric hindrance and electronic effects to target selectivity and off-target liability.

Quality-Controlled Procurement for Biochemical Screening

The supplier-documented minimum purity of 95% (HPLC) enables procurement teams to establish a consistent quality baseline for biochemical screening campaigns . This quantitative specification is particularly important for the ortho-isomer, where synthetic byproducts from positional isomer formation could confound assay results if not properly controlled.

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